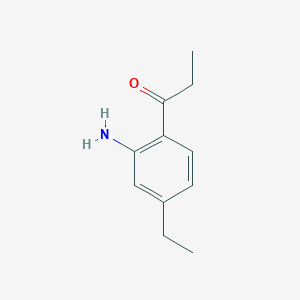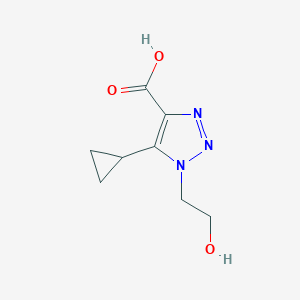![molecular formula C8H15ClN2O B13630056 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride typically involves the use of readily available starting materials and reagents. One common synthetic route involves the reaction of a spirocyclic amine with an appropriate electrophile to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, leading to the formation of various substituted products.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can be compared with other diazaspiro compounds, such as:
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one: This compound has a similar spirocyclic structure but with a different substituent, leading to variations in its chemical and biological properties.
2,6-Diazaspiro[3.4]octan-7-one: Another related compound with a different functional group, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(11)10-5-8(6-10)2-3-9-4-8;/h9H,2-6H2,1H3;1H |
InChI Key |
KBOCTMMYLAPLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)




![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)



